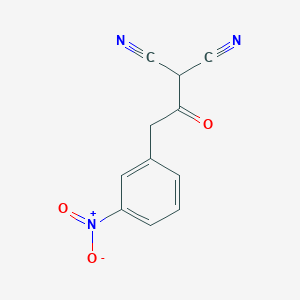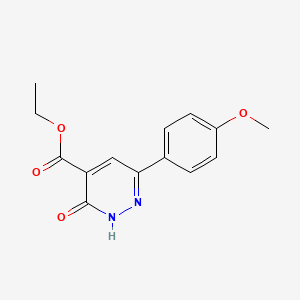
Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves the reaction of ethyl 4-methoxyphenylhydrazonoacetate with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization process, forming the pyridazinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl or methoxyphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridazinone derivatives with additional oxygen functionalities.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-ethoxycarbonyl-6-phenyl-2H-pyridazin-3-one: Similar structure but lacks the methoxy group on the phenyl ring.
4-methoxycarbonyl-6-(4-methoxyphenyl)-2H-pyridazin-3-one: Similar structure but has a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is unique due to the presence of both ethoxycarbonyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with specific molecular targets.
特性
分子式 |
C14H14N2O4 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC名 |
ethyl 3-(4-methoxyphenyl)-6-oxo-1H-pyridazine-5-carboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)11-8-12(15-16-13(11)17)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,17) |
InChIキー |
BCFPJEDKLBUEMT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


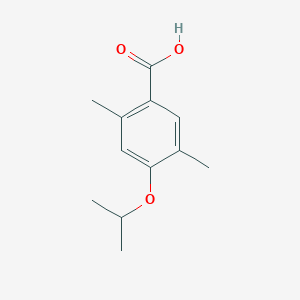
![(3aR,7S,7aR)-7-methylhexahydrooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B8389189.png)
![8,8-dimethyl-8H-indolo[3,2,1-de]acridine](/img/structure/B8389201.png)
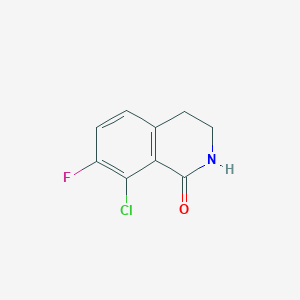
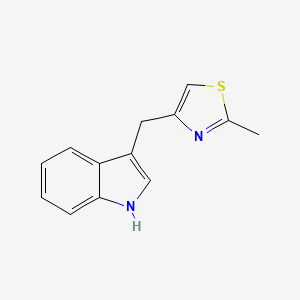
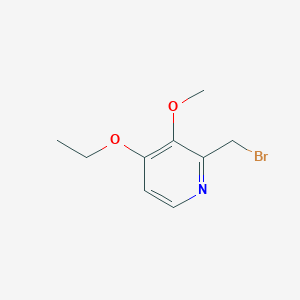
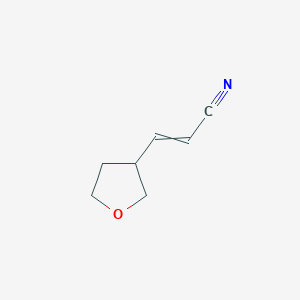
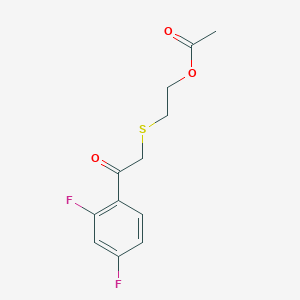

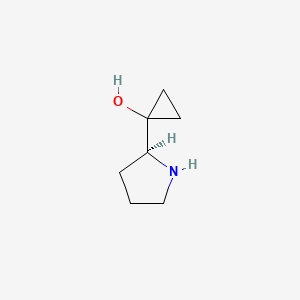
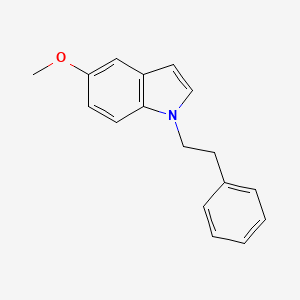

![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B8389292.png)
